Anthra[1,2-C][1,2,5]oxadiazole
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Overview
Description
Anthra[1,2-C][1,2,5]oxadiazole is a heterocyclic compound that features a fused ring system combining an anthracene moiety with an oxadiazole ring. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in various fields such as material science, medicinal chemistry, and high-energy materials .
Preparation Methods
The synthesis of Anthra[1,2-C][1,2,5]oxadiazole typically involves the cyclization of vicinal bisoximes through a dehydrative cyclization process at elevated temperatures using metal hydroxides . This method yields the desired oxadiazole ring fused with the anthracene moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Anthra[1,2-C][1,2,5]oxadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anthra[1,2-C][1,2,5]oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Anthra[1,2-C][1,2,5]oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Anthra[1,2-C][1,2,5]oxadiazole can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole: Commonly used in the development of new drugs and materials.
1,2,3-Oxadiazole: Less common but still significant in certain chemical applications.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and structural properties, making it valuable for specific applications in material science and medicinal chemistry .
Properties
CAS No. |
227-69-0 |
---|---|
Molecular Formula |
C14H8N2O |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
naphtho[2,3-g][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C14H8N2O/c1-2-4-10-8-12-11(7-9(10)3-1)5-6-13-14(12)16-17-15-13/h1-8H |
InChI Key |
AVOXXMQHULWAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=NON=C43 |
Origin of Product |
United States |
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